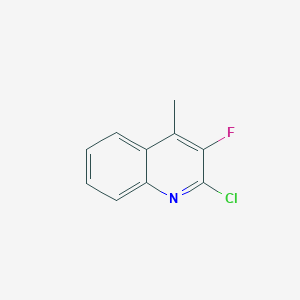

2-Chloro-3-fluoro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYVXNLOEGSNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Quantum Chemical Investigations of 2 Chloro 3 Fluoro 4 Methylquinoline

Density Functional Theory (DFT) for Molecular Structure Elucidation and Geometrical Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the electronic structure and optimized geometry of molecules. nih.govnanobioletters.com This approach is highly effective for calculating the ground-state properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 2-Chloro-3-fluoro-4-methylquinoline, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p), are performed to find the most stable molecular conformation. dergipark.org.trdergi-fytronix.comijcce.ac.ir

The process of geometrical optimization involves systematically altering the molecular geometry to find the configuration with the minimum energy. nih.gov This optimized structure corresponds to the most stable arrangement of the atoms in the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles. These theoretical parameters for the quinoline (B57606) ring system, which is essentially planar, provide a foundational understanding of the molecule's three-dimensional shape. researchgate.netnih.gov The substitution of chloro, fluoro, and methyl groups introduces slight distortions in the planarity and bond parameters of the parent quinoline ring due to steric and electronic effects. nanobioletters.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) (Note: The following values are illustrative, based on typical DFT results for substituted quinolines.)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | C2-Cl | 1.745 | Bond Angle | N1-C2-C3 | 122.5 |

| Bond Length | C3-F | 1.358 | Bond Angle | C2-C3-C4 | 120.1 |

| Bond Length | C4-CH₃ | 1.510 | Bond Angle | C3-C4-N1 | 117.4 |

| Bond Length | C2-N1 | 1.315 | Bond Angle | Cl-C2-C3 | 115.8 |

| Bond Length | C3-C4 | 1.420 | Bond Angle | F-C3-C4 | 119.5 |

Comprehensive Analysis of Electronic Structure and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located on the bicyclic core, with significant contributions from the atoms of the substituted pyridine (B92270) ring. The energy of these orbitals and the resulting gap can be precisely calculated using DFT. arabjchem.orgrsc.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative, based on typical DFT results for substituted quinolines.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. dergi-fytronix.comnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they correspond to areas of high electron density. Regions of positive potential (colored blue) are prone to nucleophilic attack, indicating electron deficiency. For this compound, the most negative potential is expected to be localized around the nitrogen atom due to its high electronegativity and lone pair of electrons. The presence of the electronegative chlorine and fluorine atoms also creates significant regions of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring generally exhibit positive potential. This mapping helps identify the most probable sites for intermolecular interactions. arabjchem.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, hybridization, and the delocalization of electron density through hyperconjugative interactions. dergi-fytronix.compnrjournal.com This method transforms the canonical molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, and sigma (σ) and pi (π) bonds.

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: The following data is illustrative of typical interactions in substituted quinolines.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π*(C7-C8) | 20.5 | Intramolecular Hyperconjugation |

| π(C9-C10) | π*(C2-N1) | 18.2 | Intramolecular Hyperconjugation |

| LP(1) N1 | σ*(C2-C3) | 5.8 | Lone Pair Delocalization |

Fukui function analysis is a method rooted in DFT that helps to predict the local reactivity of different atomic sites within a molecule. pnrjournal.com It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the identification of sites most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function comes in three forms:

f+(r) : for nucleophilic attack (addition of an electron). The site with the highest value is the most likely to accept an electron.

f-(r) : for electrophilic attack (removal of an electron). The site with the highest value is the most likely to donate an electron.

f0(r) : for radical attack.

For this compound, Fukui analysis can pinpoint which of the carbon or nitrogen atoms are the most reactive. For instance, calculations might reveal that a specific carbon atom in the benzene (B151609) portion of the quinoline ring is the most favorable site for an electrophilic substitution, while the nitrogen atom might be a primary site for protonation. researchgate.net This predictive power is invaluable in understanding the molecule's chemical behavior in reactions. pnrjournal.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction and Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (like UV-Vis spectra). dergipark.org.trrsc.org By calculating the energies required to transition an electron from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. dergipark.org.tr

For this compound, TD-DFT calculations can simulate its UV-Vis spectrum. The analysis typically reveals several electronic transitions, often corresponding to π → π* and n → π* excitations within the quinoline ring system. researchgate.net The results are often calculated in different solvents to account for environmental effects on the electronic transitions. This theoretical spectrum can then be compared with experimental data to validate the computational model and assign the observed absorption bands to specific electronic transitions. dergipark.org.tr

Table 4: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: The following values are illustrative, based on typical TD-DFT results for substituted quinolines in a solvent.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.085 | HOMO → LUMO |

| S2 | 3.97 | 312 | 0.150 | HOMO-1 → LUMO |

Theoretical Investigations of Substituent Effects on Electronic and Photophysical Properties, Including Solvatochromism

The electronic and photophysical properties of quinoline derivatives are intricately linked to the nature and position of their substituents. The interplay of these groups governs the molecule's absorption and emission characteristics, as well as its interaction with different solvent environments, a phenomenon known as solvatochromism. Theoretical investigations, primarily employing Density Functional Theory (DFT), provide profound insights into these relationships.

The introduction of substituents such as halogens (chloro and fluoro) and an alkyl group (methyl) onto the quinoline core, as in this compound, is expected to modulate its electronic structure. The chlorine atom at the 2-position and the fluorine atom at the 3-position, both being electron-withdrawing groups, will influence the electron density distribution across the heterocyclic ring. Concurrently, the electron-donating methyl group at the 4-position will exert an opposing effect. This electronic push-pull dynamic is crucial in determining the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on various quinoline derivatives have demonstrated that such substitutions can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). For instance, the insertion of phenyl groups into a quinoline core has been shown to increase electron delocalization, resulting in a bathochromic shift. unesp.br Similarly, amino and dimethylamino groups also induce a red shift. unesp.br Conversely, the strong electron-withdrawing nature of a nitro group can lead to a significant blue shift. nih.gov

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a key photophysical property. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net In polar solvents, quinoline derivatives often exhibit a red shift in their emission spectra, indicative of a more stabilized excited state. mdpi.com This positive solvatochromism is attributed to an increase in the dipole moment upon excitation, leading to stronger interactions with polar solvent molecules. The extent of this shift is dependent on the solvent's polarity and its ability to engage in specific interactions like hydrogen bonding. researchgate.net

Theoretical calculations can predict the solvatochromic behavior by computing the electronic transitions in a simulated solvent environment using models like the Polarizable Continuum Model (PCM). These calculations can elucidate the nature of the excited states and the change in dipole moment upon excitation, providing a rationale for the observed spectral shifts.

To illustrate the effect of substituents and solvent on the photophysical properties of quinoline derivatives, the following table presents data for related compounds.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Aminoquinoline Derivative unesp.br | Dichloromethane | 375 | 450 | 4450 |

| Dimethylaminoquinoline Derivative unesp.br | Dichloromethane | 388 | 480 | 4980 |

| Nitroquinoline Derivative unesp.br | Dichloromethane | 335 | - | - |

| (E)-2-(2-hydroxystyryl)quinolin-8-ol researchgate.net | Benzene | 360 | 478 | 6597 |

| (E)-2-(2-hydroxystyryl)quinolin-8-ol researchgate.net | Ethanol | 362 | 515 | 7345 |

This table presents data for illustrative quinoline derivatives to demonstrate substituent and solvent effects and is not data for this compound.

Quantum Chemical Calculations for Quantitative Structure-Reactivity Relationship (QSRR) Derivation

Quantum chemical calculations are a cornerstone in the development of Quantitative Structure-Reactivity Relationship (QSRR) models. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or other properties. For quinoline derivatives, QSRR studies have been successfully applied to predict various characteristics, including chromatographic retention times and biological activities.

The process involves calculating a set of molecular descriptors using quantum chemical methods, which numerically represent the structural and electronic features of the molecules. These descriptors can be geometric (e.g., bond lengths, angles), electronic (e.g., HOMO-LUMO energies, dipole moment, atomic charges), or topological.

DFT is a widely used method for generating these descriptors due to its balance of accuracy and computational cost. acs.org For a molecule like this compound, key quantum chemical descriptors would include:

HOMO and LUMO Energies: These are related to the molecule's ability to donate or accept electrons, respectively, and are crucial for predicting reactivity.

HOMO-LUMO Gap: A smaller energy gap generally implies higher reactivity.

Dipole Moment: This descriptor is important for understanding intermolecular interactions, including those with solvents and biological receptors.

Mulliken Atomic Charges: These provide insight into the electron distribution and potential sites for electrophilic or nucleophilic attack.

Once these descriptors are calculated for a series of related quinoline derivatives, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are employed to build the QSRR model. nih.govnih.gov For example, a QSRR study on quinoline derivatives might establish a relationship between their retention factors in liquid chromatography and a combination of their physicochemical and geometrical parameters. researchgate.net

The following table provides examples of quantum chemical descriptors that would be calculated for this compound in a hypothetical QSRR study, along with illustrative values for a related quinoline derivative.

| Quantum Chemical Descriptor | Definition | Illustrative Value (for a generic quinoline derivative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 D |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |

This table presents a hypothetical set of quantum chemical descriptors and illustrative values to demonstrate the parameters used in QSRR studies. These are not calculated values for this compound.

Sophisticated Spectroscopic Characterization of 2 Chloro 3 Fluoro 4 Methylquinoline

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting and Conformational Analysis

A comprehensive vibrational analysis using FT-IR and FT-Raman spectroscopy would be essential for the structural confirmation of 2-Chloro-3-fluoro-4-methylquinoline. These techniques provide a molecular fingerprint by identifying the vibrational modes of the molecule.

Expected FT-IR and FT-Raman Data: The spectra would be expected to show characteristic absorption bands for the quinoline (B57606) ring structure, as well as distinct vibrations corresponding to the C-Cl, C-F, and C-CH₃ bonds. For instance, C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ region, while C-F stretching is found in the 1400-1000 cm⁻¹ range. The aromatic C-H and C=C/C=N stretching vibrations of the quinoline core would dominate the higher frequency regions. Comparing the FT-IR and FT-Raman spectra would help in assigning symmetric and asymmetric vibrations based on selection rules.

However, specific experimental spectra and detailed band assignments for this compound have not been reported in the surveyed literature. nih.govnih.govijtsrd.comcapes.gov.br

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Chemical Shift Analysis

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

Expected ¹H NMR Data: The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl (CH₃) group protons. The chemical shifts and coupling constants (J-values) between adjacent protons would confirm their relative positions.

Expected ¹³C NMR Data: The carbon NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms (H, C, N, Cl, F), with the carbons bonded to the electronegative chlorine and fluorine atoms showing characteristic downfield shifts.

Expected ¹⁹F NMR Data: The fluorine NMR spectrum would show a singlet (or a multiplet if coupled to nearby protons) that is highly characteristic of the fluorine atom's chemical environment.

Currently, there are no published ¹H, ¹³C, or ¹⁹F NMR spectra or corresponding chemical shift data specifically for this compound. chemicalbook.comrsc.orgchemicalbook.combeilstein-journals.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics, including Solvatochromic Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would reveal information about its conjugated π-electron system.

Expected UV-Vis Data: The spectrum would likely exhibit absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the quinoline ring. Investigating the spectrum in solvents of varying polarities (solvatochromism) could provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. researchgate.net

Specific experimental UV-Vis absorption data and studies on the solvatochromic behavior of this compound are not available.

Photoemission Spectroscopy (Valence and Core Level) for Detailed Electronic Structure Investigations

Photoemission spectroscopy, such as X-ray Photoelectron Spectroscopy (XPS) for core levels and Ultraviolet Photoelectron Spectroscopy (UPS) for valence levels, provides direct information about the electronic structure and elemental composition of a compound.

Expected Photoemission Data: An XPS analysis would confirm the presence of Carbon, Nitrogen, Chlorine, and Fluorine and provide information on their chemical states through binding energy shifts. A UPS spectrum would map the molecular orbital energies of the valence region.

No photoemission spectroscopy studies for this compound have been found in the public domain.

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides precise bond lengths, bond angles, and details about intermolecular interactions. While a crystal structure for the related compound 2-chloro-4-methylquinoline (B123181) has been reported, this information cannot be extrapolated to determine the precise geometry of this compound due to the influence of the fluorine substituent. nih.govresearchgate.net

Expected X-ray Diffraction Data: A successful crystallographic analysis would yield a complete structural model, including the planarity of the quinoline ring, the orientation of the substituents, and how the molecules pack together in the crystal lattice through intermolecular forces like π-π stacking or halogen bonding.

A single-crystal X-ray diffraction structure for this compound is not currently available in the literature. nih.govresearchgate.netnih.gov

Molecular Design Principles and Mechanistic Insights Derived from 2 Chloro 3 Fluoro 4 Methylquinoline Analogs

Influence of Halogen and Methyl Substituents on Quinoline (B57606) Ring Conformation, Planarity, and Aromaticity

The structural characteristics of the quinoline ring, including its conformation, planarity, and aromaticity, are subject to significant influence from halogen and methyl substituents. Quinoline is recognized as an aromatic compound as it adheres to the essential criteria for aromaticity: it is cyclic, planar, conjugated, and possesses 10 delocalized pi electrons, which satisfies Hückel's rule (4n+2). quora.comlibretexts.org While the quinoline ring system inherently favors a planar structure to optimize π-orbital overlap, substituents can cause minor deviations from this planarity. quora.comlibretexts.org

The position of these substituents is also a critical factor. For instance, the addition of a fluorine atom to a thiophene (B33073) ring was found to only encourage planarity when the fluorine was in a position near the sulfur atom of an adjacent ring, indicating an advantageous noncovalent inter-ring interaction. lbl.gov The methyl group's influence on the quinoline moiety has also been noted to affect the optical properties of related polymers. researchgate.net

Analysis of Intermolecular Interactions in Halogenated Methylquinolines, including Hydrogen Bonding and C-H...π Interactions

The solid-state arrangement and properties of halogenated methylquinolines are largely determined by a network of intermolecular interactions. These non-covalent forces, including hydrogen and halogen bonds, as well as π-π and C-H...π interactions, dictate the supramolecular architecture. mdpi.comrsc.org

Hydrogen Bonding: While conventional hydrogen bonds may be absent, weaker C–H···N and C–H···F hydrogen bonds are significant. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov In the crystal structures of certain halogenated quinoline derivatives, intermolecular C–H···N hydrogen bonds have been identified. nih.gov For some quinolone carboxylic acid derivatives, C–H···O and C–H···Cl bonds were detected, contributing to the formation of two-dimensional layers in the crystal structure. mdpi.com Fluoroquinolones, a related class of compounds, are known to bind to DNA via hydrogen bonds. nih.gov

π-π and C-H...π Interactions: The aromatic nature of the quinoline ring facilitates π-π stacking interactions between adjacent molecules. nih.gov Additionally, C-H...π interactions, where a C-H bond is directed towards the π-face of an aromatic ring, are also observed. nih.gov In the crystal packing of some ruthenium p-cymene (B1678584) complexes with pyridine-quinoline ligands, intermolecular π–π stacking interactions were noted between the pyridine (B92270) and quinoline rings of adjacent molecules, with separations of 3.980 (4) Å and 3.698(4) Å. nih.gov

Elucidation of Reaction Mechanisms for Nucleophilic Substitution and Other Transformations on the Halogenated Quinoline Scaffold

The halogenated quinoline scaffold is a versatile substrate for various chemical transformations, with nucleophilic aromatic substitution (SNAr) being a prominent reaction. researchgate.net The most widely accepted mechanism for this reaction involves a two-stage process where the carbon atom being attacked changes from sp2 to sp3 hybridization. researchgate.net

The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented. researchgate.net 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) exhibit different behaviors; for instance, 2-chloroquinoline shows a higher reactivity towards methoxide (B1231860) ions. researchgate.net The reaction of chloromethane (B1201357) with hydroxide (B78521) ion can proceed through two different mechanisms, a stepwise (SN1) or a single-step (SN2) process. libretexts.org The SN2 mechanism is a bimolecular reaction where the rate depends on the collision of two separate species, and it proceeds with a specific geometry known as backside attack. libretexts.org In contrast, the SN1 mechanism is a unimolecular reaction where the rate-determining step involves a single molecule breaking apart. libretexts.org

Studies on the nucleophilic substitution of chloroquinolines with 1,2,4-triazole (B32235) have shown that the reaction conditions can be optimized based on the substituents present on the quinoline ring. researchgate.net In the synthesis of 4-substituted quinolin-2-ones, the 4-chloro group undergoes nucleophilic substitution reactions such as hydrazination, azidation, and amination. mdpi.com Interestingly, in a related dichloroquinoline, the chloro group at position-2 was found to be inactive towards hydrazination, highlighting the role of the substituent's position in directing reactivity. mdpi.com However, the presence of an ethylthio group at position-2, instead of a chloro group, enabled the hydrazinolysis reaction, indicating the importance of the leaving group in these substitution reactions. mdpi.com

General Principles of Molecular Recognition and Ligand Design Applicable to Halogenated Quinoline Derivatives

The design of novel ligands based on halogenated quinoline derivatives is guided by fundamental principles of molecular recognition, which involves surface complementarity, thermodynamics, and physicochemical properties. nih.gov These principles are foundational to drug design, aiming to create new biologically active chemical entities. nih.gov

Scaffold-Based Design and Structure-Activity Relationship (SAR): The quinoline moiety serves as a valuable scaffold in drug discovery. nih.gov By systematically modifying this core structure, for example through the introduction of halogen and methyl groups, structure-activity relationships (SAR) can be established to optimize for a desired biological effect. researchgate.netnih.gov For instance, in a series of pyrimidine-containing quinoline derivatives, a phenyl ring with an electron-withdrawing bromo group and a free amino group showed better binding affinity in molecular docking studies. nih.gov

Exploiting Non-Covalent Interactions: A key strategy in ligand design is the utilization of non-covalent interactions to achieve high binding affinity and selectivity. Halogenated heterocycles are particularly interesting in this regard due to their ability to participate in various interactions. nih.govmerckmillipore.com The binding mode of halogenated benzotriazoles and benzimidazoles, for example, is often driven by a balance between hydrogen or halogen bonding and hydrophobic interactions. nih.gov The design of photoactive metal complexes also relies on ligand design strategies to tune the electronic properties and enhance metal-ligand orbital overlap. researchgate.netnih.gov

Chemical Transformations and Derivatization Strategies for 2 Chloro 3 Fluoro 4 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the quinoline (B57606) core of 2-chloro-3-fluoro-4-methylquinoline. The reactivity of the halogen atoms is influenced by the electron-withdrawing effect of the quinoline nitrogen, which activates the C-2 and C-4 positions towards nucleophilic attack. In dihalogenated quinolines, the chloro group at the C-2 position is generally more susceptible to substitution than a halogen at C-4. nih.gov This enhanced reactivity is attributed to the azomethine carbon's increased electrophilicity due to the adjacent nitrogen atom. nih.gov

While direct SNAr studies on this compound are not extensively detailed in the provided search results, the principles of SNAr on haloarenes offer valuable insights. Generally, the C-F bond is more reactive than the C-Cl bond in nucleophilic aromatic substitution. nih.gov However, in the context of quinoline systems, the position of the halogen is a critical determinant of reactivity. For instance, in 2,4-dichloroquinolines, the C-2 chloro group is preferentially substituted. nih.gov

The reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles demonstrates that sequential substitution is possible, with the first substitution occurring more readily than the second. nih.gov This suggests that in this compound, selective substitution of one halogen over the other could be achieved by carefully controlling reaction conditions. The choice of nucleophile, solvent, and temperature can influence the regioselectivity of the substitution. nih.gov For example, base-promoted SNAr reactions using KOH/DMSO have been effective for the N-arylation of indoles and carbazoles with chloro- and fluoroarenes. nih.gov

Table 1: General Reactivity in Nucleophilic Aromatic Substitution

| Feature | Description |

| Leaving Group Ability | F > Cl > Br > I |

| Positional Reactivity in Quinolines | C-2 and C-4 positions are activated. |

| Regioselectivity | Can be controlled by reaction conditions and the nature of the nucleophile. |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C, C-N, and C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and they are highly applicable to the derivatization of this compound. These reactions typically involve a palladium catalyst and offer a broad scope for introducing diverse molecular fragments. researchgate.netuwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate. libretexts.orgorganic-chemistry.org For this compound, both the chloro and fluoro groups could potentially participate in Suzuki coupling. The reactivity order for halogens in Suzuki reactions is generally I > Br > Cl >> F. nih.gov This suggests that the chloro group at the C-2 position would be more reactive than the fluoro group at C-3. This differential reactivity allows for selective and sequential cross-coupling reactions. For instance, a two-step synthesis of 2-alkynyl-4-arylquinolines has been achieved through a regioselective Sonogashira coupling at C-2 of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C-4 position. nih.gov This highlights the potential for similar selective transformations on this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and is typically used for C-C bond formation. mdpi.commdpi.com The chloro group at C-2 of this compound could serve as the halide component in a Heck reaction, allowing for the introduction of various alkenyl substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki coupling, the chloro group at C-2 would be the more likely site for the initial Sonogashira reaction. This would enable the introduction of alkynyl moieties, which are valuable precursors for further synthetic transformations.

Table 2: Overview of Applicable Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron reagent + Aryl/Vinyl Halide | C-C | Pd catalyst, Base |

| Heck | Alkene + Aryl/Vinyl Halide | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

Directed Functionalization and Derivatization of the 4-Methyl Group (e.g., Side-Chain Halogenation, Oxidation, Condensation)

The 4-methyl group of this compound is a versatile handle for further derivatization. Its reactivity is analogous to that of other 4-methylquinoline (B147181) (lepidine) derivatives.

Side-Chain Halogenation: The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms, creating a reactive site for subsequent nucleophilic substitution or elimination reactions. For example, 3-chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a known derivative, indicating that chlorination of the methyl group is a feasible transformation. sigmaaldrich.com

Oxidation: The methyl group can be oxidized to various oxidation states, including an aldehyde, a carboxylic acid, or a hydroxyl group. For instance, 4-methylquinoline can be degraded to 2-hydroxy-4-methyl-quinoline. nih.gov This demonstrates the potential for oxidative functionalization of the methyl group.

Condensation Reactions: The methyl group of a quinoline ring is sufficiently acidic to participate in condensation reactions with aldehydes and other electrophiles, especially in the presence of a strong base. This allows for the extension of the carbon chain and the introduction of new functional groups. For example, 2-chloro-3-formylquinoline can undergo a condensation reaction with phenylhydrazine. researchgate.net While this example involves a formyl group, it illustrates the principle of condensation reactions at a position adjacent to the quinoline ring.

Introduction of Diverse Functional Groups via Carbonyl Transformations at Position 3 (if applicable to derivatives)

While this compound itself does not have a carbonyl group at position 3, derivatives can be synthesized to incorporate one. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of a quinoline ring system. nih.gov Once a carbonyl group, such as an aldehyde or a ketone, is introduced at the C-3 position, a wide array of chemical transformations becomes accessible.

Reactions of a 3-Formyl Group:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Condensation: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and other C-C bond-containing products, respectively. researchgate.netnih.gov

Conversion to Nitrile: The aldehyde can be converted to a nitrile group, which can then be further transformed. For example, 2-chloroquinoline-3-carbonitrile (B1354263) can be synthesized from the corresponding aldehyde and subsequently reduced to an amine. nih.gov

These transformations significantly expand the synthetic utility of the quinoline scaffold, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Multi-Component Reactions for the Synthesis of Fused Polycyclic Quinoline Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single synthetic operation. rsc.org These reactions are particularly valuable for the synthesis of fused polycyclic quinoline systems. informahealthcare.com While specific MCRs involving this compound as a starting material are not detailed in the provided search results, the principles of MCRs in quinoline synthesis suggest potential applications.

For instance, MCRs have been used to synthesize coumarin-fused dihydroquinolines and quinolines. rsc.org Another example is the synthesis of pyrimido[4,5-b]quinolines through the condensation of 2-chloro-3-formylquinolines with urea (B33335) or thiourea. nih.gov This indicates that if this compound were first converted to its 3-formyl derivative, it could then serve as a substrate in MCRs to build fused heterocyclic systems. The presence of the chloro and fluoro groups on the quinoline ring could be retained or could participate in subsequent transformations, further increasing the molecular diversity of the products.

The general strategy would involve the reaction of a derivative of this compound with two or more other reactants in a one-pot procedure to generate a polycyclic system. The specific MCR would depend on the functional groups present on the quinoline derivative and the other reactants.

Future Research Trajectories and Methodological Advancements for Halogenated Methylquinolines

Development of Novel and Highly Efficient Catalytic Systems for Regioselective Functionalization

The precise functionalization of the quinoline (B57606) core is a key challenge in synthesizing derivatives with desired properties. Future research will prioritize the development of novel catalytic systems that offer high regioselectivity, allowing for the targeted modification of specific positions on the quinoline ring.

Recent advancements have seen the use of various transition metal catalysts, including palladium, rhodium, copper, and nickel, to achieve C-H activation and subsequent functionalization. mdpi.comnih.govnih.gov For instance, palladium-catalyzed arylations have been shown to be effective, with the choice of ligands and oxidants playing a crucial role in directing the reaction to the desired position. mdpi.com Similarly, copper-catalyzed reactions have been employed for amination and carbamoylation, often utilizing quinoline N-oxides as versatile starting materials. nih.gov

Future work will likely focus on:

Earth-Abundant Metal Catalysts: Exploring the use of more sustainable and cost-effective catalysts based on iron, cobalt, and manganese to replace precious metals. organic-chemistry.org

Ligand Design: Creating sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, thereby enhancing regioselectivity.

Photoredox Catalysis: Harnessing the power of visible light to drive catalytic cycles, offering milder reaction conditions and unique reactivity patterns. mdpi.com

A comparative look at existing and emerging catalytic systems highlights the trend towards greater efficiency and selectivity.

| Catalyst System | Target Position | Reaction Type | Key Advantages |

| Palladium(II) Acetate/Silver(I) Carbonate | C2 | Arylation | Good regioselectivity with quinoline N-oxides. mdpi.com |

| Rhodium(I) Chloride Carbonyl Dimer | C2 | Arylation | Effective with commercially available catalysts. nih.gov |

| Copper(I) Bromide/TBHP | C2 | Carbamoylation | High yield and efficiency. nih.gov |

| Cobalt(III) Catalysts | C8 | Olefination/Oxyarylation | High selectivity for the C8 position. rsc.org |

| Nickel(II) Catalysts | C2 | Amination | Utilizes inexpensive and readily available catalysts. rsc.org |

Advanced Computational Modeling for Predicting Complex Reaction Pathways and Molecular Interactions

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of complex organic reactions. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms, predict activation energies, and rationalize observed regioselectivity. nih.gov

Future research in this area will involve:

Predictive Catalyst Design: Using computational screening to identify promising new catalyst structures before their synthesis, saving significant time and resources.

Mechanism Elucidation: Modeling entire catalytic cycles to gain a deeper understanding of the elementary steps involved, including ligand exchange, oxidative addition, and reductive elimination.

Solvent Effects: Accurately modeling the role of the solvent in influencing reaction rates and selectivities. nih.gov

For instance, computational studies on the hydroxyl radical attack on quinoline have revealed that the C2 position is significantly less reactive than other positions in solution, a finding that has important implications for predicting degradation pathways. nih.gov

Exploration of Unconventional Reaction Pathways for Quinoline Synthesis and Modification

While classical methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions remain important, there is a growing interest in developing unconventional pathways that offer greater efficiency, atom economy, and access to novel substitution patterns. nih.govrsc.orgnih.gov

Emerging strategies include:

Multicomponent Reactions (MCRs): These reactions, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline derivatives from simple starting materials, often with high atom economy. nih.govrsc.org

Radical-Mediated Cyclizations: Utilizing radical initiators to trigger the formation of the quinoline ring system, providing access to unique substitution patterns. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can lead to improved yields, shorter reaction times, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov

C-H Activation/Annulation Cascades: Combining C-H activation with a subsequent annulation step in a single pot allows for the rapid construction of the quinoline scaffold from simple anilines and alkynes. organic-chemistry.orgmdpi.com

These modern approaches often provide milder reaction conditions and greater functional group tolerance compared to traditional methods.

Integration of High-Throughput Synthesis and Automated Spectroscopic Characterization

To accelerate the discovery of new quinoline-based compounds with desirable properties, the integration of high-throughput synthesis and automated characterization is crucial. This approach allows for the rapid generation and screening of large libraries of compounds.

Key technologies in this area include:

Robotic Synthesis Platforms: Automated systems capable of performing multiple reactions in parallel, significantly increasing the rate of compound synthesis.

Automated Purification Systems: High-performance liquid chromatography (HPLC) and other techniques can be automated to rapidly purify the synthesized compounds.

High-Throughput Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be configured for automated sample analysis, providing rapid structural confirmation. nih.govnih.govmdpi.com

The data generated from these high-throughput workflows can be used to build structure-activity relationships (SAR), guiding the design of next-generation compounds.

Quantum-Level Investigations into the Mechanistic Nuances of Halogen-Mediated Reactivity

A deeper, quantum-level understanding of how halogens influence the reactivity of the quinoline ring is essential for the rational design of new synthetic methods. Halogen atoms can exert both steric and electronic effects, influencing the regioselectivity of subsequent functionalization reactions.

Future research will employ advanced quantum chemical methods to:

Analyze Halogen Bonding: Investigate the nature and strength of non-covalent interactions involving halogen atoms, which can play a significant role in directing reactivity.

Model Transition States: Accurately calculate the structures and energies of transition states for halogen-mediated reactions to understand the origins of regioselectivity.

Predict Spectroscopic Properties: Computationally predict NMR and other spectroscopic data to aid in the characterization of novel halogenated quinolines. pec.ac.in

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of halogen-mediated reactivity, paving the way for the development of highly selective and efficient methods for the synthesis of functionalized halogenated methylquinolines.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-fluoro-4-methylquinoline, and how do reaction conditions influence yield?

Methodological Answer: Key synthetic strategies include:

- Halogenation and Fluorination : Sequential chlorination/fluorination of 4-methylquinoline precursors using reagents like POCl₃ or SOCl₂ for chlorination, followed by fluorinating agents (e.g., Selectfluor®) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce substituents (e.g., methyl groups) using Pd catalysts (e.g., PdCl₂(PPh₃)₂) in DMF or DME with K₂CO₃ as a base .

- Cyclization : Friedländer synthesis with substituted anilines and ketones under acidic conditions .

Q. What purification and characterization techniques are optimal for isolating this compound?

Methodological Answer:

- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) . Purity ≥97% is achievable via HPLC (C18 column, MeOH/H₂O mobile phase) .

- Characterization :

Advanced Research Questions

Q. How does the fluorine substituent at position 3 influence the electronic properties and reactivity of 4-methylquinoline?

Methodological Answer: Fluorine’s electronegativity alters electron density:

- Electron-Withdrawing Effect : Reduces π-electron density in the quinoline ring, decreasing susceptibility to electrophilic substitution. Verified via DFT calculations (e.g., lowered HOMO-LUMO gap) .

- Impact on Reactivity : Enhances stability toward oxidation but complicates nucleophilic aromatic substitution (requires harsher conditions, e.g., KOtBu/DMF at 120°C) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate reactions with strict control of moisture (anhydrous solvents) and catalyst batch (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) .

- Analytical Validation : Use high-field NMR (500 MHz) to resolve overlapping signals and 2D techniques (HSQC, HMBC) for unambiguous assignments .

- Data Harmonization : Cross-reference with crystallographic data (e.g., CCDC entries for bond angles/lengths) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies with this compound derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., -CF₃ at position 4, -OCH₃ at position 7) to assess bioactivity .

- Pharmacological Assays : Test against target enzymes (e.g., kinase inhibition via IC₅₀ measurements) or bacterial strains (MIC assays for antimicrobial activity) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to protein targets (e.g., EGFR or DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.